Butyl decyl phosphate
CAS No.: 54653-20-2
Cat. No.: VC19593401
Molecular Formula: C14H30O4P-
Molecular Weight: 293.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54653-20-2 |
|---|---|
| Molecular Formula | C14H30O4P- |
| Molecular Weight | 293.36 g/mol |
| IUPAC Name | butyl decyl phosphate |
| Standard InChI | InChI=1S/C14H31O4P/c1-3-5-7-8-9-10-11-12-14-18-19(15,16)17-13-6-4-2/h3-14H2,1-2H3,(H,15,16)/p-1 |
| Standard InChI Key | FLHUDXNLUORBGA-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCCCCCCOP(=O)([O-])OCCCC |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
Butyl decyl phosphate exists as a mixture of mono- and di-ester forms, depending on the substitution pattern of the phosphate group. The general structure is , where and represent butyl () and decyl () groups . Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Density | 1.081 g/cm³ | |
| Boiling Point | 452.4°C at 760 mmHg | |
| Flash Point | 240.7°C | |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, ether) |
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1250–1150 cm (P=O stretch) and 1050–950 cm (P–O–C stretch) .
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NMR: NMR signals typically appear at δ 0–2 ppm for monoesters and δ -1 to -3 ppm for diesters .
Synthesis and Industrial Production
Synthetic Routes
Butyl decyl phosphate is synthesized via esterification reactions between phosphoric acid and butanol/decanol or through transesterification of simpler phosphate esters . A common industrial method involves:
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Reaction of tributyl phosphate with decanol:
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Purification: Distillation under reduced pressure to isolate the target ester .
Industrial Scale-Up
Large-scale production utilizes continuous reactors with excess alcohol to drive esterification. Catalysts such as sulfuric acid or ion-exchange resins improve yield .
Applications
Industrial Uses
| Application | Mechanism | Source |
|---|---|---|
| Surfactants | Reduces surface tension in detergents and emulsifiers | |
| Hydraulic Fluids | Acts as a anti-wear additive | |
| Metal Extraction | Forms complexes with rare earth metals |
Biomedical Applications
Recent studies highlight its role in bioresponsive ceramics. Surface modification of α-tricalcium phosphate with butyl phosphate enhances apatite formation in simulated body fluid (SBF), suggesting potential in bone regeneration .
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